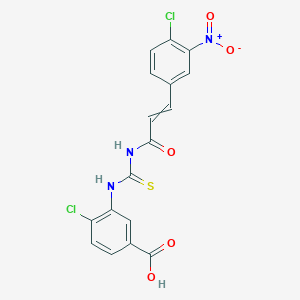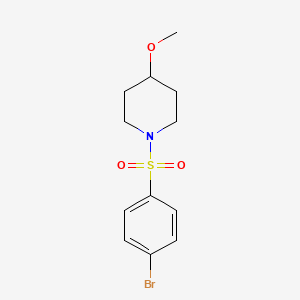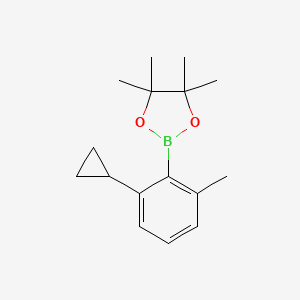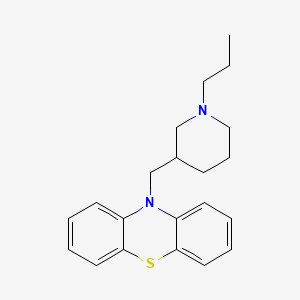
Agn-PC-0KD4YM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0KD4YM is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0KD4YM typically involves a series of chemical reactions that require precise conditions. Common methods include:
Solid-phase reaction synthesis: This method involves high reaction temperatures and extended reaction times to achieve the desired product.
Alcohol salt hydrolysis: This technique is used to prepare high-purity powders, although it is less common due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: This method allows for the preparation of homogeneous powders with excellent sintering activity.
Chemical co-precipitation: This method is favored for its simplicity and ability to achieve molecular-level mixing, resulting in high-quality powders.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure consistent quality and yield. Techniques such as vacuum filtration, template-assisted assembly, and electrospinning are commonly employed to integrate the compound into various matrices .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0KD4YM undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is typically facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is often carried out using reducing agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Agn-PC-0KD4YM has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its reactivity and stability.
Biology: Employed in the study of cellular processes and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and conductive films .
Mechanism of Action
The mechanism of action of Agn-PC-0KD4YM involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
AGN-PC-0CUK9P: Known for its dual inhibition of kinases and angiogenesis.
AGN-PC-0BWTZX: Exhibits high affinity for VEGFR2 but lower affinity for RET.
AGN-PC-0W9NKJ: A boron-based compound with unique chemical properties
Uniqueness
Agn-PC-0KD4YM stands out due to its unique combination of stability, reactivity, and versatility in various applications. Unlike its similar compounds, it offers a broader range of applications and more consistent performance across different fields of study.
Properties
CAS No. |
535963-92-9 |
|---|---|
Molecular Formula |
C17H11Cl2N3O5S |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-chloro-3-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H11Cl2N3O5S/c18-11-5-3-10(16(24)25)8-13(11)20-17(28)21-15(23)6-2-9-1-4-12(19)14(7-9)22(26)27/h1-8H,(H,24,25)(H2,20,21,23,28) |
InChI Key |
WLLGNMFYAANDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)

![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)







